sec-Butyl Disulfide
Description
sec-Butyl disulfide refers to a class of organosulfur compounds characterized by a disulfide bond (–S–S–) connecting two sec-butyl groups or their derivatives. These compounds are prominent in the essential oils of Ferula species, such as F. assa-foetida and F. haussknechtii, where they contribute to biological activities and chemical diversity. Key isomers include:
- (E)-1-propenyl this compound: A major constituent in Ferula oleo-gum-resins (OGRs), comprising up to 27.7% of essential oils depending on collection time and environmental factors .
- (Z)-1-propenyl this compound: Often co-occurs with the E-isomer, with concentrations ranging from 13.66% to 49.35% in Iranian and Afghan F. assa-foetida .
These isomers exhibit structural variability due to the position of the propenyl group and sulfur bonding, influencing their reactivity and biological roles.
Properties
IUPAC Name |
2-(butan-2-yldisulfanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKINKGAHTPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SSC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044698 | |
| Record name | Dibutan-2-yl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Strong sulphureous aroma | |
| Record name | di-sec-Butyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | di-sec-Butyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0.954 (20°) | |
| Record name | di-sec-Butyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5943-30-6 | |
| Record name | sec-Butyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5943-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-sec-butyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(1-methylpropyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutan-2-yl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(sec-butyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DI-SEC-BUTYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P593TCY71H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
sec-Butyl Disulfide can be synthesized through several methods. One common method involves the reaction of sodium sulfide with sulfur powder, followed by the addition of 2-bromobutane in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in a microwave reactor at a temperature of around 55°C .
Another method involves the oxidation of sec-butyl thiol using oxidizing agents such as oxygen, bromine, or permanganic acid. This reaction is usually carried out in organic solvents like benzene or methanol .
Industrial Production Methods
In industrial settings, di-sec-butyl disulfide is often produced using the halohydrocarbon method. This involves the reaction of sodium disulfide with sec-butyl chloride in the presence of a phase-transfer catalyst. The reaction is carried out at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
sec-Butyl Disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to sec-butyl thiol.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, bromine, and permanganic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like sec-butyl chloride are used in substitution reactions.
Major Products Formed
Oxidation: Sec-butyl sulfoxide and sec-butyl sulfone.
Reduction: Sec-butyl thiol.
Substitution: Various alkylated disulfides.
Scientific Research Applications
Chemical Applications
Organic Synthesis
sec-Butyl disulfide serves as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its ability to form stable disulfide bonds is crucial in creating complex molecules used in pharmaceuticals and agrochemicals.
Reactions Involving this compound
The compound undergoes various chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to sulfoxides and sulfones using agents like hydrogen peroxide. |
| Reduction | Reduces to sec-butyl thiol with reducing agents such as lithium aluminum hydride. |
| Substitution | Participates in nucleophilic substitution reactions with halides. |
Biological Applications
Enzyme Inhibition and Protein Modification
In biological research, this compound is used to study enzyme inhibition and protein modifications. Disulfides play a crucial role in stabilizing protein structures through the formation of disulfide bonds, which are essential for maintaining the three-dimensional conformation of proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study demonstrated that certain disulfides exhibited significant antibacterial activity against strains of Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Industrial Applications
Corrosion Inhibition
this compound is utilized as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing corrosion in equipment used for oil and gas production has been documented, making it a valuable component in formulations designed to protect metal surfaces from oxidative damage .
Lubricant Additive
In the lubricant industry, this compound is incorporated into formulations to enhance performance by reducing friction and wear. Its properties allow for improved lubrication under high-stress conditions.
Case Studies
-
Enzyme Activity Modulation
A study investigated the effects of this compound on enzyme activity, focusing on its role as an inhibitor. The results indicated that at specific concentrations, this compound effectively inhibited enzyme activity by modifying active site residues through disulfide bond formation. -
Antibacterial Efficacy Testing
In another case study, this compound was tested against various bacterial strains using the Kirby-Bauer disk diffusion method. The compound showed a zone of inhibition comparable to standard antibiotics, suggesting its potential use in developing new antimicrobial therapies .
Mechanism of Action
sec-Butyl Disulfide exerts its effects through the formation of disulfide bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and modification of protein structure. The compound can also undergo redox reactions, which play a role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares sec-butyl disulfide derivatives with structurally related sulfides and disulfides, emphasizing molecular properties, bioactivities, and environmental interactions.
*Estimated based on similar disulfides (e.g., n-propyl this compound logP = 3.576) .
Key Findings and Differentiation
Structural Influence on Bioactivity :
- The propenyl group in this compound isomers enhances reactivity and antimicrobial efficacy compared to saturated analogs like dibutyl disulfide .
- Branching and isomerism : The E/Z configuration in 1-propenyl this compound affects volatility and interaction with biological targets. For example, the Z-isomer shows higher antifungal activity against Penicillium chrysogenum .
Environmental Sensitivity :
Physical Properties :
- logP Values : Branched disulfides (e.g., sec-butyl isopropyl) have lower logP than linear analogs (e.g., dibutyl disulfide), influencing membrane permeability and environmental persistence.
- Synthetic vs. Natural Occurrence: Natural sec-butyl disulfides (e.g., from Ferula) are often isolated alongside monoterpenes (α-pinene, β-pinene) and sesquiterpenes, whereas synthetic variants (e.g., sec-butyl isopropyl disulfide) lack such complexity .
Biological Activity
sec-Butyl disulfide is a sulfur-containing organic compound known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, immunomodulatory, and potential therapeutic effects, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including phase transfer catalysis. A notable synthesis involves reacting sulfur with sodium hydroxide and sec-butyl chloride, yielding an average product yield of approximately 84.95% under optimal conditions . The compound's structure is characterized by two butyl groups connected by a disulfide bond, which influences its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains. For instance:
- Staphylococcus aureus : In a study assessing the antibacterial properties of various disulfides, this compound showed limited activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were reported to be higher than those for more potent derivatives, indicating weaker efficacy in inhibiting bacterial growth compared to other sulfur compounds .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | >100 | Limited |
| Escherichia coli | >100 | Limited |
| Francisella tularensis | 1 | Moderate |
Immunomodulatory Effects
This compound has been shown to modulate immune responses. A study highlighted that essential oils enriched with (E/Z)-propenyl sec-butyl disulfides activate human neutrophils and mouse phagocytes. This activation leads to increased intracellular calcium levels and the production of reactive oxygen species (ROS), which are crucial for innate immunity . The mechanism involves the activation of transient receptor potential vanilloid 1 (TRPV1) channels, suggesting a potential role in therapeutic applications targeting immune modulation .
Case Studies
- Phagocyte Activation : A study on Ferula iliensis essential oils demonstrated that the presence of (E/Z)-propenyl sec-butyl disulfides significantly enhanced phagocyte activity. The modulation of calcium influx through TRPV1 channels was central to this effect, indicating a pathway through which this compound could enhance immune responses against pathogens .
- Antioxidant Properties : Other research has suggested that compounds similar to this compound possess antioxidant properties, contributing to their potential in cancer therapy by reducing oxidative stress in cells .
Comparative Analysis with Other Disulfides
To understand the relative efficacy of this compound, it is essential to compare its biological activities with those of other similar compounds.
Table 2: Comparative Biological Activities of Disulfides
| Compound | Antimicrobial Activity | Immunomodulatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Limited | Moderate | Moderate |
| S,S'-Bis(phenylamino) Disulfide | High | High | High |
| S-sec-butyl sec-butanethiosulfonate | Very High | Moderate | Very High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sec-butyl disulfide, and how do reaction conditions influence yield and purity?
- Methodological Answer : sec-Butyl disulfide is typically synthesized via nucleophilic substitution or oxidation reactions. A validated method involves reacting sec-butyl thiol with sulfur monochloride (S2Cl2) in anhydrous conditions at 0–5°C, followed by neutralization and purification via fractional distillation . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. Impurities such as trisulfides or thiolates can arise from excess sulfur or moisture; gas chromatography (GC) or HPLC with UV detection is recommended for purity assessment .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing sec-butyl disulfide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR), particularly <sup>1</sup>H and <sup>13</sup>C NMR, identifies structural features (e.g., CH3 and CH2 groups adjacent to the disulfide bond). Infrared (IR) spectroscopy confirms S–S stretching vibrations (~500 cm<sup>−1</sup>). For quantitative analysis, GC-MS or reverse-phase HPLC paired with a photodiode array detector (PDA) provides high sensitivity, especially for detecting trace byproducts .
Q. How does sec-butyl disulfide’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess thermal, oxidative, and photolytic degradation. Accelerated aging experiments (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling can quantify decomposition rates. Use TGA (thermogravimetric analysis) to determine thermal stability and LC-HRMS to identify degradation products like sulfonic acids or thiols. Store in amber glass under inert gas (N2 or Ar) at ≤4°C to minimize oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of sec-butyl disulfide in redox or catalytic processes?
- Methodological Answer : Computational studies (DFT or MD simulations) can model disulfide bond cleavage/reformation kinetics. For experimental validation, use stopped-flow UV-Vis spectroscopy to track redox reactions with agents like glutathione or dithiothreitol (DTT). Electrochemical methods (cyclic voltammetry) quantify redox potentials, while EPR spectroscopy detects radical intermediates during metal-catalyzed reactions .
Q. How can contradictory data on sec-butyl disulfide’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or disulfide stability in media). Design dose-response studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Include positive/negative controls and validate disulfide integrity post-experiment via LC-MS. Meta-analyses of existing literature should account for confounding factors like impurity profiles or solvent effects .
Q. What strategies optimize sec-butyl disulfide’s role in asymmetric synthesis or polymer crosslinking?
- Methodological Answer : For asymmetric synthesis, chiral auxiliaries or organocatalysts (e.g., thioureas) can induce stereoselectivity during disulfide formation. In polymer chemistry, rheometry and DSC (differential scanning calorimetry) assess crosslinking efficiency. Kinetic studies using real-time FTIR or Raman spectroscopy monitor S–S bond dynamics during polymerization .
Q. How do computational methods enhance the design of sec-butyl disulfide derivatives with tailored properties?
- Methodological Answer : QSAR (quantitative structure-activity relationship) models predict physicochemical properties (e.g., logP, solubility) from molecular descriptors. Molecular docking screens potential bioactivity against protein targets (e.g., thioredoxin reductase). Synthetic feasibility is evaluated via retrosynthetic algorithms (e.g., ChemAxon or Schrödinger’s Route Designer) .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing disulfide bond interaction datasets?
- Methodological Answer : Multivariate analysis (PCA or PLS regression) identifies correlations between disulfide structure and functional outcomes. For reproducibility, adhere to FAIR data principles: publish raw spectra/chromatograms in repositories like Zenodo, and document metadata (e.g., instrument parameters, calibration curves) using platforms like Electronic Lab Notebooks (ELNs) .
Q. How can researchers validate the reproducibility of sec-butyl disulfide synthesis across labs?
- Methodological Answer : Collaborative trials should standardize protocols (e.g., ICH Q2 guidelines for analytical validation). Share reference materials (e.g., certified NMR spectra) via platforms like NIST or PubChem. Use interlaboratory comparisons (ILCs) with Z-score metrics to assess consistency in yield, purity, and spectral data .
Tables for Key Data
| Property | Analytical Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | -30°C to -25°C | |
| S–S Bond Length | X-ray Crystallography | 2.02 Å | |
| Redox Potential (vs. SHE) | Cyclic Voltammetry | -0.34 V |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
